![molecular formula C20H17ClN2O5S2 B2580693 3-((4-chlorophenyl)sulfonyl)-N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)propanamide CAS No. 895459-92-4](/img/structure/B2580693.png)

3-((4-chlorophenyl)sulfonyl)-N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)propanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

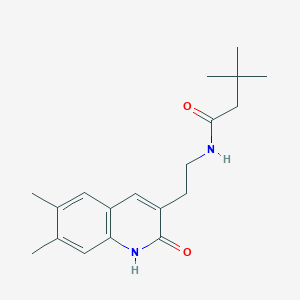

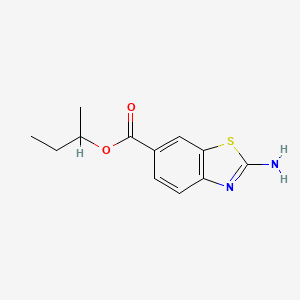

The compound is a complex organic molecule with several functional groups. It contains a 4-chlorophenyl group, a sulfonyl group, a propanamide group, a thiazol-2-yl group, and a 2,3-dihydrobenzo[b][1,4]dioxin-6-yl group .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific literature or patents detailing the synthesis of this exact compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and rings. The 4-chlorophenyl group, the thiazol-2-yl group, and the 2,3-dihydrobenzo[b][1,4]dioxin-6-yl group would all contribute to the overall structure .Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. For example, the sulfonyl group could potentially undergo substitution reactions, and the amide group could participate in hydrolysis or condensation reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the specific functional groups present. For example, the presence of polar groups like the sulfonyl and amide groups would likely make the compound somewhat polar and could influence its solubility in different solvents .Applications De Recherche Scientifique

Anti-Inflammatory Activity

Chalcones, including our compound of interest, have been investigated for their anti-inflammatory properties. These molecules can modulate inflammatory pathways and potentially serve as therapeutic agents for conditions such as arthritis, asthma, and autoimmune diseases. By inhibiting pro-inflammatory mediators, chalcones may help mitigate inflammation and associated tissue damage .

Antimicrobial and Antifungal Properties

Chalcones exhibit antimicrobial and antifungal activities. Researchers have explored their potential as natural alternatives to conventional antibiotics. These compounds can target bacterial and fungal pathogens, making them valuable candidates for drug development in infectious disease management .

Antioxidant Effects

The presence of phenolic groups in chalcones contributes to their radical-quenching capabilities. As antioxidants, these compounds can protect cells from oxidative stress and prevent cellular damage. Their use in food preservation and as potential nutraceuticals has been investigated .

Cytotoxic and Anticancer Activities

Chalcones have shown promise as cytotoxic agents against cancer cells. They interfere with cell division, induce apoptosis, and inhibit tumor growth. Researchers continue to explore their potential in cancer therapy and drug discovery .

Nonlinear Optical (NLO) Materials

Certain chalcones exhibit efficient second-harmonic generation (SHG) conversion efficiency, making them promising organic NLO materials. Their unique electronic properties allow them to be used in optical devices and sensors .

Selective Monoamine Oxidase B (MAO-B) Inhibitors

Researchers have designed and evaluated 1,4-benzodioxane-substituted chalcones as selective and reversible inhibitors of human monoamine oxidase B (MAO-B). These compounds hold potential for neurodegenerative disease treatment .

Other Applications

Chalcones have been investigated in various other contexts, including antimalarial properties, wound healing, and as intermediates in organic synthesis. Their diverse chemical structure and biological activities continue to inspire research across multiple disciplines .

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

3-(4-chlorophenyl)sulfonyl-N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17ClN2O5S2/c21-14-2-4-15(5-3-14)30(25,26)10-7-19(24)23-20-22-16(12-29-20)13-1-6-17-18(11-13)28-9-8-27-17/h1-6,11-12H,7-10H2,(H,22,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDIGNHCJNYBGQV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)C3=CSC(=N3)NC(=O)CCS(=O)(=O)C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17ClN2O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-((4-chlorophenyl)sulfonyl)-N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)propanamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,4-Dimethoxyphenyl)-2-{[2-(3-fluorophenyl)-5-phenyl-1H-imidazol-4-YL]sulfanyl}acetamide](/img/structure/B2580612.png)

![(4-((4-fluorobenzyl)thio)-9-methyl-2-phenyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B2580616.png)

![methyl 2'-amino-1-(2-amino-2-oxoethyl)-6'-(hydroxymethyl)-2,8'-dioxo-8'H-spiro[indoline-3,4'-pyrano[3,2-b]pyran]-3'-carboxylate](/img/structure/B2580620.png)

![9-(4-ethylphenyl)-3-hexyl-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)acrylamide](/img/structure/B2580623.png)

![2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2580625.png)

![3-(3-chloro-4-fluorophenyl)-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]propanamide](/img/structure/B2580626.png)

![Methyl 2,2-dioxo-3,4-dihydropyrazino[2,1-c][1,2,4]thiadiazine-9-carboxylate](/img/structure/B2580629.png)

![3-{1-[(2-Methylphenyl)sulfonyl]-3-piperidyl}propanoic acid](/img/structure/B2580631.png)